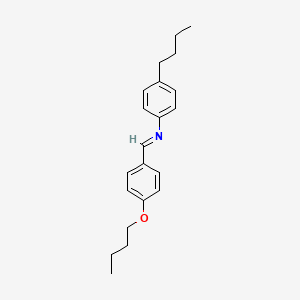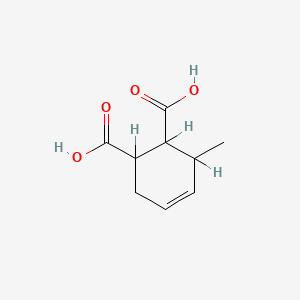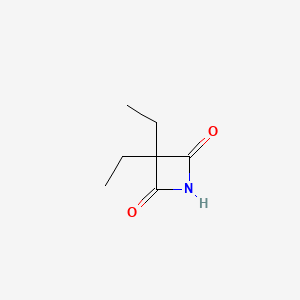
6-Hydroxy-2-benzoxazolinone
Overview
Description
6-Hydroxy-2-benzoxazolinone (6-HBO) is a naturally occurring organic compound found in a variety of plants and fungi. It is a member of the benzoxazolinone family, which is known for its potent biological activity. 6-HBO has been studied for its potential applications in numerous fields, including medicine, agriculture, and biotechnology. 6-HBO has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 6-HBO may be useful in the treatment of certain diseases, including cancer and Alzheimer’s disease.
Scientific Research Applications
Allelochemical Properties and Microbial Transformation
6-Hydroxy-2-benzoxazolinone (6-HBOA) is a notable allelochemical present in agricultural crops like wheat, rye, and maize. It primarily exists as glucosides and transforms into benzoxazolinones upon plant injury or insect attack. Microbial transformation in the soil is crucial for exploiting the allelopathic properties of these crops, as they can suppress weeds and soil-borne diseases. Transformation products include aminophenoxazinones, malonamic acids, and acetamides. Understanding this microbial transformation is vital for purposeful exploitation of the allelopathic properties of these crops (Fomsgaard, Mortensen, & Carlsen, 2004).
Allelopathic Interactions and Plant-Fungus Dynamics
In maize, benzoxazolinone detoxification involves intricate interactions among plants, soil microorganisms, and endophytic fungi like Fusarium verticillioides. These interactions are vital in plant survival against allelopathic attacks and are influenced by various biotic and abiotic factors, including herbicides. The dynamics involve the conversion of benzoxazolinone to different compounds like 2-acetamidophenol (AAP) and O-hydroxyphenyl malonamic acid (OHPMA), showcasing a complex network of allelopathic interactions (Knop et al., 2007).
Phytochemical Screening and Anti-Inflammatory Applications
6-HBOA, identified as a phytoconstituent in Acanthus ilicifolius Linn., shows promise in treating inflammatory diseases. It's part of the COX-2/5-LOX enzymes inhibitors, which are known for their anti-inflammatory effects. Computational studies suggest that 6-HBOA and its derivatives could lead to the development of dual inhibitors for COX-2/5-LOX enzymes, offering a potential pathway for novel anti-inflammatory treatments (Saranya et al., 2014).
Antibacterial and Antifungal Activities
6-HBOA has demonstrated significant antifungal and antibacterial activities. It shows potency against fungi like Fusarium oxysporum and has been identified as the most potent inhibitor among tested pineal products in inhibiting the growth of Agrobacterium tumefaciens, a bacterium. This showcases its potential in antimicrobial applications (Wang & Ng, 2002).
Ecotoxicological Characterization
Ecotoxicological studies involving 6-HBOA and its transformation products highlight their significant ecological impact. These studies involve characterizing the toxic effects of these compounds on organisms like Daphnia magna, emphasizing the importance of understanding their environmental implications and behaviors (Lo Piparo et al., 2006).
Plant Growth and Weed Management
Research also points to the role of 6-HBOA in managing plant growth and weed interference. For instance, it can affect the germination and growth of various plant species and has implications in managing weeds during seedling growth, indicating its potential use in agricultural practices aimed at crop protection and yield optimization (Oliveros-Bastidas et al., 2021).
Mechanism of Action
Target of Action
It is known to be a versatile chemical compound with various applications in scientific research.
Mode of Action
It is known to serve as a building block in synthesis and exhibits potent antioxidant properties.
Biochemical Pathways
6-Hydroxy-2-benzoxazolinone has been identified as a Biological Nitrification Inhibitor (BNI) compound . It inhibits the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that it blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Result of Action
It is known to display promising bioactivity, making it valuable in drug discovery and development.
Action Environment
It is known that the bni activity of this compound can be reduced due to biodegradation by soil microbes .
Future Directions
Recent research shows that, in addition to their central role in the maize chemical defense repertoire, benzoxazinoids may have important functions in regulating other defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Investigation of natural variation in maize benzoxazinoid accumulation, which is greatly facilitated by recent genomics advances, will have a major impact in this research area by leading to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a specific manner. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXDPMPFOQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228855 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78213-03-3 | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Hydroxy-2-benzoxazolinone (Hy-BOA) impact weed growth compared to other benzoxazinoids?
A1: The research indicates that Hy-BOA negatively affects the early growth of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor by inhibiting root and shoot elongation. [] While Hy-BOA demonstrated a significant inhibitory effect, it was not as potent as 3-Methyl-2-benzoxazolinone (Me-BOA) and 6-Methoxy-2-benzoxazolinone (M-BOA). The least potent benzoxazinoid tested was 2-benzoxazolinone (BOA). [] This suggests that the structural differences between these compounds contribute to their varying levels of phytotoxicity.
Q2: Which weed species tested were most susceptible to the effects of this compound (Hy-BOA)?
A2: The study found that Echinochloa crus-galli and Phalaris minor were more sensitive to benzoxazinoid treatment, including Hy-BOA, compared to Cassia occidentalis. [] This difference in sensitivity could be attributed to variations in their uptake, metabolism, or target site sensitivity to benzoxazinoids. Further research is needed to understand the specific mechanisms underlying these observations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















